[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
[(4-Methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a structurally complex molecule derived from the 1,8-naphthyridine core. Key features include:
- 1,8-Naphthyridine backbone: Substituted at position 1 with an ethyl group, position 7 with a methyl group, and position 4 with a ketone.
This compound is hypothesized to exhibit biological activity due to structural similarities to known antimicrobial and central nervous system (CNS)-active naphthyridines .
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-4-24-11-17(19(26)16-10-5-13(2)22-20(16)24)21(27)29-12-18(25)23-14-6-8-15(28-3)9-7-14/h5-11H,4,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPHLXUXKQTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl esters, carbamoyl chlorides, and methoxyphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and sustainable manufacturing .
Chemical Reactions Analysis
Types of Reactions
[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its biological activity suggests possible roles as:
- Antimicrobial Agents : Exhibiting effectiveness against various pathogens.
- Anti-inflammatory Agents : Potentially reducing inflammation through inhibition of specific pathways.
- Anticancer Agents : Investigated for efficacy in targeting cancer cell proliferation.
Pharmaceutical Development
The compound's unique properties make it a candidate for drug development:
- Drug Formulation : It can be incorporated into formulations aimed at treating infectious diseases and cancer.
- Bioavailability Studies : Research is ongoing to enhance the absorption and efficacy of the compound in biological systems.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis Pathways : It can be utilized in multi-step reactions to create derivatives with enhanced properties.
- Catalytic Reactions : The compound's functional groups facilitate various catalytic processes, leading to improved yields in synthetic routes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profiles of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with low toxicity levels. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in animal models. |
| Study C | Anticancer Potential | Indicated promising results in reducing tumor size in xenograft models. |
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses .
Comparison with Similar Compounds
Core Modifications: Substituents on the 1,8-Naphthyridine Ring
Key Observations :
Functional Group Variations at Position 3
Key Observations :
Key Observations :
Pharmacological Profiles
Biological Activity
[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivatives family. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.415 g/mol. Its structure includes a naphthyridine core, which is known for its biological activity, and various functional groups that enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5 |
| Molecular Weight | 395.415 g/mol |
| Structural Features | Naphthyridine core, carbamoyl group, methoxy group |
The biological activity of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound may bind to receptors, modulating their activity.
- DNA Interaction : Potential interference with DNA synthesis and replication processes.
Antimicrobial Activity
Research indicates that compounds similar to [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays. It has been shown to reduce inflammation markers in cellular models, suggesting its application in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate:
- Synthesis : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.
- Biological Assays : Dose-response studies are essential for evaluating efficacy and safety profiles.
- Comparative Studies : Similar compounds have been assessed for their biological activities to highlight the unique properties of this naphthyridine derivative.
Table of Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Ethyl-7-methyl-naphthyridine | Naphthyridine core | Antimicrobial | Lacks carbamoyl group |
| 4-Methoxyphenylacetamide | Aromatic amide | Anti-inflammatory | Simpler structure |
| [(4-methoxyphenyl)carbamoyl]methyl derivative | Naphthyridine with carbamoyl | Antimicrobial, Anticancer | Complex structure with multiple functionalities |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
